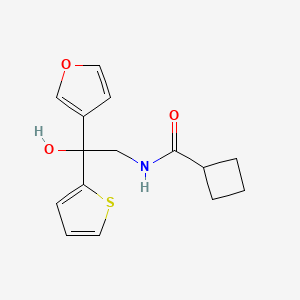

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide

Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide is a synthetic carboxamide derivative featuring a cyclobutane ring core linked to a hydroxy-substituted ethyl chain bearing both furan-3-yl and thiophen-2-yl aromatic heterocycles.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-14(11-3-1-4-11)16-10-15(18,12-6-7-19-9-12)13-5-2-8-20-13/h2,5-9,11,18H,1,3-4,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDBRJMFIBEKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 277.34 g/mol. The compound features a furan ring, a thiophene moiety, and a cyclobutanecarboxamide backbone, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NO₃S |

| Molecular Weight | 277.34 g/mol |

| CAS Number | 2034238-23-6 |

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent activity.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential, particularly in targeting various cancer cell lines. Preliminary studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways.

Research Findings:

In a study on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 25 µM. Mechanistic studies indicated that the compound modulates key signaling pathways involved in cell proliferation and survival.

3. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Experimental Evidence:

A recent animal study demonstrated that administration of the compound significantly lowered levels of TNF-alpha and IL-6 in induced inflammatory conditions, suggesting its potential utility in treating inflammatory diseases.

The biological activities of this compound are believed to be mediated through:

- Enzyme Inhibition : The compound may bind to specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Signal Transduction Modulation : It could alter signaling pathways that regulate apoptosis and inflammation, enhancing therapeutic effects.

Comparison with Similar Compounds

Carboxamide Core Variations

Key Insights :

- Cyclopropane vs. Cyclobutane : Cyprofuram’s cyclopropane core introduces higher ring strain but greater conformational rigidity compared to the target compound’s cyclobutane, which may enhance bioavailability due to reduced strain .

- Thiophene Positional Isomerism : Compound 6p features a thiophene-3-carboxamide, whereas the target compound’s thiophen-2-yl group may alter electronic interactions in binding pockets .

Heterocyclic Substituents

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.